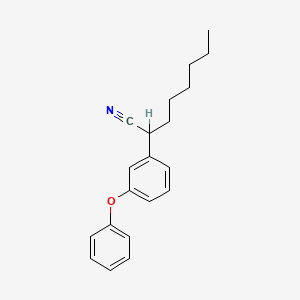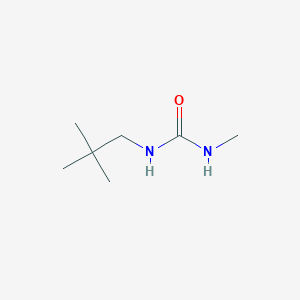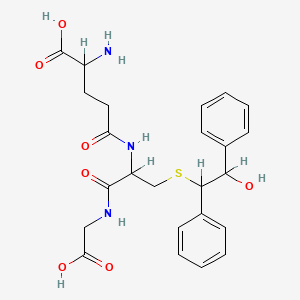
(1-tert-Butoxyprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-tert-Butoxyprop-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a tert-butoxyprop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the enone and ether functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-Butoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with tert-butoxyprop-1-en-1-yl chloride under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-tert-Butoxyprop-1-en-1-yl)benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogens, nitric acid, and other electrophilic reagents.
Major Products:
Oxidation: Benzylic oxidation products such as benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (1-tert-Butoxyprop-1-en-1-yl)benzene is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that benefit from the stability and reactivity of the benzene ring combined with the functional groups.
Mécanisme D'action
The mechanism of action for (1-tert-Butoxyprop-1-en-1-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
(1-tert-Butoxyprop-1-en-1-yl)benzene: can be compared to other benzene derivatives such as and .
Styrene: features a vinyl group attached to the benzene ring, while has an ethyl group.
Uniqueness:
- The presence of the tert-butoxy group in this compound provides steric hindrance and electron-donating effects, which can influence the reactivity and stability of the compound.
- The enone functionality adds another layer of reactivity, allowing for a wider range of chemical transformations compared to simpler benzene derivatives.
Propriétés
Numéro CAS |
109585-91-3 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]prop-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-5-12(14-13(2,3)4)11-9-7-6-8-10-11/h5-10H,1-4H3 |
Clé InChI |
FTNCNECWLUQYDJ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=CC=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)

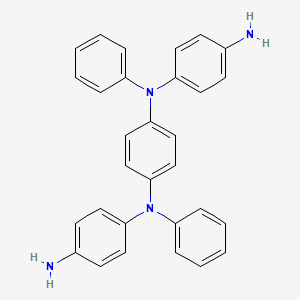
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
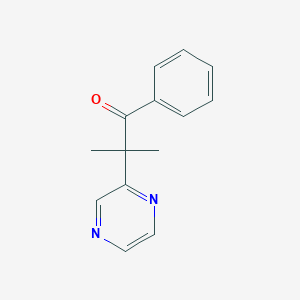
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
